HDAC6 Inhibitory Potency: 5-Methoxy-1H-indol-6-yl Acetate vs. Tubastatin A
5-Methoxy-1H-indol-6-yl acetate exhibits moderate inhibitory activity against histone deacetylase 6 (HDAC6) with an IC50 of 524 nM in a recombinant mouse HDAC6 enzyme assay [1]. In comparison, the well-established selective HDAC6 inhibitor Tubastatin A demonstrates an IC50 of 15 nM in a similar cell-free assay [2]. While less potent than Tubastatin A, the target compound represents a distinct chemical series with a simpler indole core, offering a different selectivity profile and a lower molecular weight scaffold for further optimization [1].
| Evidence Dimension | HDAC6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 524 nM |
| Comparator Or Baseline | Tubastatin A (positive control): 15 nM |
| Quantified Difference | Target compound is approximately 35-fold less potent than Tubastatin A |
| Conditions | Recombinant mouse HDAC6 enzyme expressed in HEK293 cells, using [3H]acetyl histone as substrate; Tubastatin A assay in cell-free system. |
Why This Matters
This establishes a baseline potency for this indole scaffold, enabling its use as a starting point for structure-activity relationship (SAR) studies aimed at developing novel HDAC6 inhibitors with potentially improved selectivity or pharmacokinetic properties.
- [1] BindingDB. BDBM50531378 (CHEMBL4571133): Affinity Data for Histone Deacetylase 6 (Mouse). IC50 = 524 nM. View Source
- [2] NCATS Inxight Drugs. TUBASTATIN A. IC50 = 15 nM. View Source
